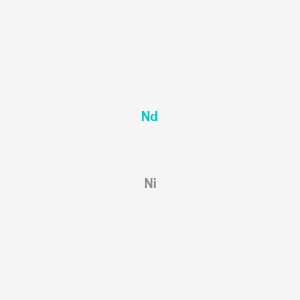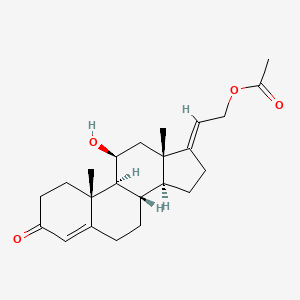
11beta,21-Dihydroxypregna-4,17(20)-dien-3-one 21-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11beta,21-Dihydroxypregna-4,17(20)-dien-3-one 21-acetate is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of pregnenolone, a precursor in the biosynthesis of many steroid hormones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,21-Dihydroxypregna-4,17(20)-dien-3-one 21-acetate typically involves multiple steps starting from pregnenolone. The process may include:
Hydroxylation: Introduction of hydroxyl groups at the 11beta and 21 positions.
Acetylation: Conversion of the hydroxyl group at the 21 position to an acetate ester.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or other oxidized derivatives.
Reduction: Reduction reactions may convert ketone groups to alcohols.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl or acetate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield 11-keto derivatives, while reduction could produce 11beta-hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.
Industry: Used in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of 11beta,21-Dihydroxypregna-4,17(20)-dien-3-one 21-acetate involves binding to specific steroid receptors in the body. This binding can modulate gene expression and influence various physiological processes. The molecular targets may include glucocorticoid receptors, which play a role in regulating inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cortisol: A naturally occurring glucocorticoid with similar hydroxylation patterns.
Prednisolone: A synthetic glucocorticoid with anti-inflammatory properties.
Dexamethasone: Another synthetic glucocorticoid with potent anti-inflammatory effects.
Uniqueness
11beta,21-Dihydroxypregna-4,17(20)-dien-3-one 21-acetate is unique due to its specific hydroxylation and acetylation pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5327-59-3 |
|---|---|
Molekularformel |
C23H32O4 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
[(2E)-2-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]ethyl] acetate |
InChI |
InChI=1S/C23H32O4/c1-14(24)27-11-9-15-5-7-19-18-6-4-16-12-17(25)8-10-22(16,2)21(18)20(26)13-23(15,19)3/h9,12,18-21,26H,4-8,10-11,13H2,1-3H3/b15-9+/t18-,19-,20-,21+,22-,23+/m0/s1 |
InChI-Schlüssel |
SUFJHQFIKDZJAJ-VQHCNBGJSA-N |
Isomerische SMILES |
CC(=O)OC/C=C/1\CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C |
Kanonische SMILES |
CC(=O)OCC=C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


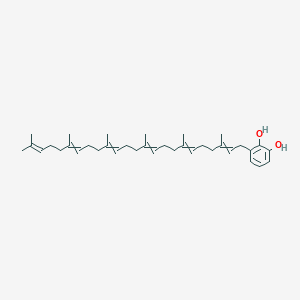
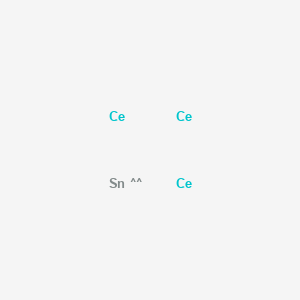
![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)
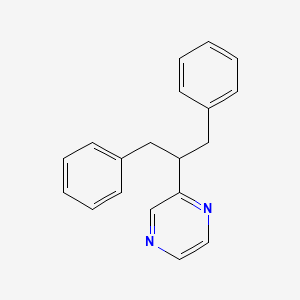
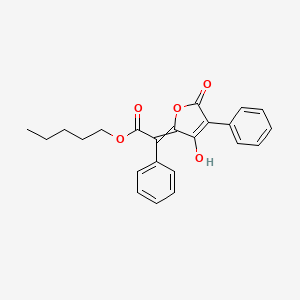
![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)
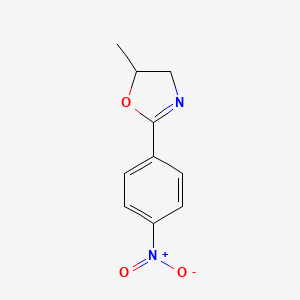
![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)

![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)
![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)
![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)
